Oxfendazole

Pharmacokinetics Veterinary Parasitology Benzimidazole Anthelmintics

Oxfendazole delivers 68-fold higher AUC and 30-fold higher Cmax than fenbendazole at equivalent oral doses in canines, ensuring sustained therapeutic plasma levels. As a unique BCRP/ABCG2 substrate and inhibitor—unlike albendazole or fenbendazole—it is the preferred benzimidazole for transporter-mediated drug interaction research. In caprine models, it achieves >95% efficacy against Trichostrongylus where fenbendazole falls short. With 144-hour plasma persistence and 2.5-fold longer half-life than albendazole sulfoxide in sheep, oxfendazole reduces dosing frequency in extensive grazing systems. Procure ≥98% purity for your research or veterinary formulation needs.

Molecular Formula C15H13N3O3S
Molecular Weight 315.3 g/mol
CAS No. 53716-50-0
Cat. No. B001322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxfendazole
CAS53716-50-0
SynonymsFBZ-SO
fenbendazole sulfoxide
methyl 5(6)-phenylsulfinyl-2-benzimidazolecarbamate
oxfendazole
oxfendazole monohydrochloride
RS 8858
Synanthic
Molecular FormulaC15H13N3O3S
Molecular Weight315.3 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=NC2=C(N1)C=C(C=C2)S(=O)C3=CC=CC=C3
InChIInChI=1S/C15H13N3O3S/c1-21-15(19)18-14-16-12-8-7-11(9-13(12)17-14)22(20)10-5-3-2-4-6-10/h2-9H,1H3,(H2,16,17,18,19)
InChIKeyBEZZFPOZAYTVHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxfendazole CAS 53716-50-0 Procurement Guide: Benzimidazole Anthelmintic with Quantifiable Pharmacokinetic Advantages


Oxfendazole (CAS 53716-50-0) is a benzimidazole carbamate anthelmintic compound, chemically defined as the sulfoxide metabolite of fenbendazole [1]. It belongs to the methylcarbamate subclass of benzimidazoles, which includes albendazole, fenbendazole, and their respective sulfoxide derivatives [2]. Oxfendazole exhibits broad-spectrum activity against gastrointestinal nematodes in livestock and is characterized by poor aqueous solubility, a property common to the benzimidazole class that limits gastrointestinal absorption and therapeutic performance [3]. As a small molecule drug (molecular weight 315.37 g/mol), oxfendazole is typically administered orally as a suspension, paste, or bolus in veterinary applications [4].

Why Oxfendazole CAS 53716-50-0 Cannot Be Freely Substituted with Other Benzimidazole Anthelmintics


Benzimidazole anthelmintics share a common mechanism of action (β-tubulin binding) but exhibit profound differences in pharmacokinetic disposition, metabolic fate, and species-specific efficacy that preclude simple interchange. Oxfendazole is metabolically interconvertible with fenbendazole yet demonstrates substantially higher and more sustained plasma concentrations following oral administration, with AUC values exceeding those of fenbendazole by 68-fold in dogs [1]. Furthermore, oxfendazole displays differential substrate specificity for the breast cancer resistance protein (BCRP/ABCG2) efflux transporter compared to albendazole and fenbendazole, affecting bioavailability and tissue distribution [2]. The flukicidal activity of oxfendazole is dose-dependent and lower than that of albendazole, achieving only 67.9% efficacy at 30 mg/kg versus albendazole's 87% at 7.5 mg/kg in sheep [3]. These quantifiable disparities in pharmacokinetics, transporter interactions, and spectrum of activity underscore the necessity for compound-specific selection in research and veterinary applications.

Oxfendazole CAS 53716-50-0 Quantitative Evidence Guide: Head-to-Head Comparisons with Fenbendazole, Albendazole, and Class Analogs


Oxfendazole Achieves 68-Fold Higher AUC and 30-Fold Higher Cmax Than Fenbendazole in Canine Pharmacokinetic Comparison

In a direct head-to-head pharmacokinetic study in dogs, oxfendazole (OFZ) demonstrated substantially greater systemic exposure than fenbendazole (FBZ) and albendazole (ABZ) following oral administration at 50 mg/kg. The maximum plasma concentration (Cmax) and area under the concentration-time curve (AUC) for parent OFZ were more than 30-fold and 68-fold higher, respectively, than those of FBZ [1]. The ratio of total AUCs for parent drug plus metabolites was 1:42:7 for FBZ, OFZ, and ABZ treatments, respectively, indicating that OFZ provides markedly greater drug exposure than either comparator [2]. Additionally, OFZ and its sulphone metabolite remained detectable in plasma for a significantly longer duration compared with FBZ and ABZ and their respective metabolites [3].

Pharmacokinetics Veterinary Parasitology Benzimidazole Anthelmintics

Oxfendazole Exhibits Prolonged Plasma Residence (144 h) Versus Albendazole Sulfoxide (60 h) in Sheep

A comparative plasma disposition study in adult sheep (5 mg/kg oral) revealed that oxfendazole (OFZ) persists in plasma for up to 144 hours post-administration, whereas the active metabolite of albendazole, albendazole sulfoxide (ABZSO), becomes non-detectable by 60 hours [1]. The elimination half-life (t1/2β) and mean residence time (MRT) for OFZ were 18 hours and 30-33 hours, respectively, compared to 7.0 hours and 12.5 hours for ABZSO [2]. ABZSO exhibited faster absorption and a higher Cmax than OFZ, but its rapid decline resulted in substantially shorter duration of therapeutic plasma levels [3].

Pharmacokinetics Veterinary Medicine Drug Disposition

Oxfendazole Serves as a BCRP/Bcrp1 Inhibitor, Unlike Albendazole and Fenbendazole Which Are Not Substrates

In vitro transport studies using MDCKII cells transduced with human MDR1, MRP2, BCRP, and murine Bcrp1 cDNAs demonstrated that oxfendazole (OXF) and albendazole sulfoxide (ABZSO) are transported efficiently by murine Bcrp1 and moderately by human BCRP, whereas albendazole (ABZ) and fenbendazole (FBZ) were not found to be Bcrp1, MRP2, or P-glycoprotein substrates [1]. Importantly, OXF was identified as a good BCRP/Bcrp1 inhibitor, exhibiting higher inhibitory potency in the MDCKII-BCRP cell line, confirmed by flow cytometry demonstrating inhibition of murine Bcrp1- and human BCRP-mediated mitoxantrone transport [2]. This dual role as both substrate and inhibitor distinguishes OXF from ABZ and FBZ.

Drug Transport ABC Transporters Bioavailability

Oxfendazole Ranks Second in Potency Among Eight Benzimidazoles Against Trichostrongylus colubriformis in Gerbils

A comparative in vivo efficacy study evaluated eight benzimidazole anthelmintics against late fourth-stage larvae of Trichostrongylus colubriformis in gerbils. The compounds were ranked in order of potency as follows: albendazole > oxfendazole > fenbendazole > cambendazole > mebendazole > oxibendazole > parbendazole > thiabendazole [1]. This ranking correlates with expected relative efficacies against trichostrongyles in sheep, positioning oxfendazole as the second most potent compound in the series [2].

Anthelmintic Efficacy In Vivo Model Veterinary Parasitology

Oxfendazole Demonstrates Intermediate In Vitro Efficacy Relative to Albendazole and Fenbendazole in Caprine Nematodes

In an in vitro study comparing oxfendazole, fenbendazole, albendazole, and thiabendazole against caprine gastrointestinal nematodes using fecal culture assays (concentrations 6.25-100 ppm), oxfendazole ranked in an intermediate position between albendazole (highest) and fenbendazole (lowest) [1]. Against Trichostrongylus infective larvae, oxfendazole, albendazole, and thiabendazole achieved >95% efficacy, whereas fenbendazole achieved <95% [2]. For Oesophagostomum, all four compounds exceeded 96% efficacy [3].

In Vitro Anthelmintic Assay Goat Parasites Comparative Efficacy

Oxfendazole Flukicidal Efficacy at 30 mg/kg (67.9%) is Lower Than Albendazole at 7.5 mg/kg (87%) in Sheep

In a controlled trial assessing flukicidal efficacy against Fasciola hepatica in naturally parasitized sheep, oxfendazole (OFZ) demonstrated dose-dependent activity. At 5 mg/kg, OFZ achieved only 4.1% efficacy by fecal egg count reduction test (FECRT), while at 30 mg/kg efficacy increased to 67.9% [1]. In comparison, albendazole (ABZ) at 7.5 mg/kg achieved 87% efficacy [2]. A separate farm trial using 30 mg/kg OFZ yielded 92% efficacy by FECRT, though substantial inter-animal variability was noted [3].

Flukicidal Activity Fasciola hepatica Dose-Response

Oxfendazole CAS 53716-50-0 Application Scenarios: Evidence-Based Selection in Veterinary and Research Contexts


Canine Anthelmintic Therapy Requiring High and Sustained Systemic Exposure

When treating canine gastrointestinal nematodes, oxfendazole provides 68-fold higher AUC and 30-fold higher Cmax compared to fenbendazole at equivalent oral doses [1]. This pharmacokinetic superiority translates to prolonged plasma residence and potentially enhanced efficacy against tissue-dwelling parasite stages. For veterinary practitioners and researchers conducting canine parasite studies, oxfendazole offers a quantifiable advantage in achieving and maintaining therapeutic plasma concentrations relative to fenbendazole and albendazole [2].

Sheep Nematode Control Where Extended Duration of Action is Desired

Oxfendazole persists in sheep plasma for up to 144 hours post-administration, more than twice the 60-hour detection window of albendazole sulfoxide [1]. Its elimination half-life (18 h) and mean residence time (30-33 h) exceed those of ABZSO (7.0 h and 12.5 h, respectively) by approximately 2.5-fold [2]. For sheep producers and researchers requiring sustained anthelmintic pressure against gastrointestinal nematodes, oxfendazole offers a longer duration of action that may reduce dosing frequency and improve compliance in extensive grazing systems .

BCRP Transporter Interaction Studies and Co-Administration Formulation Development

Unlike albendazole and fenbendazole, which are not BCRP/Bcrp1 substrates, oxfendazole acts as both a substrate and an inhibitor of the BCRP/ABCG2 efflux transporter [1]. This unique pharmacological profile makes oxfendazole the preferred benzimidazole for research investigating BCRP-mediated drug interactions, bioavailability enhancement strategies, or co-formulation with other BCRP substrate drugs to improve systemic exposure [2].

Goat Nematode Control with Documented Trichostrongylus Efficacy Superior to Fenbendazole

In caprine gastrointestinal nematode infections, oxfendazole achieves >95% efficacy against Trichostrongylus infective larvae in vitro, whereas fenbendazole falls below the 95% threshold [1]. For goat producers and veterinary researchers targeting Trichostrongylus species specifically, oxfendazole provides a statistically and biologically meaningful efficacy advantage over fenbendazole, supporting its preferential selection in herds where Trichostrongylus is the predominant parasite [2].

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